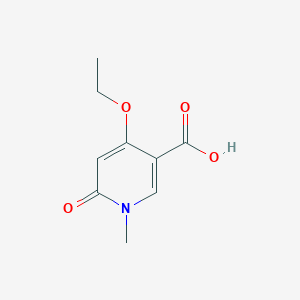

4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Overview

Description

Scientific Research Applications

Structural Characterization and Chemical Reactions

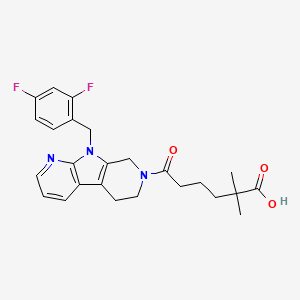

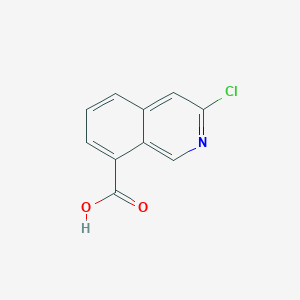

The compound of interest, while not directly mentioned, is closely related to several research areas focusing on chemical structure characterization and the synthesis of derivatives with potential applications in various fields, including pharmaceuticals and materials science. For instance, the structural elucidation of similar compounds has been achieved through techniques such as NMR, indicating the importance of such methods in identifying and understanding the properties of complex organic molecules. Derivatives of dihydropyridines, for example, have been synthesized for their potential cardiovascular and other biological activities. The versatility of the dihydropyridine ring allows for a wide range of substitutions, which can lead to significant variations in biological activity and properties (Irvine, Cooper, & Thornburgh, 2008).

Synthesis of β-Amino Acid Derivatives

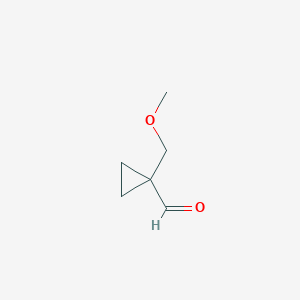

Research into the synthesis of cyclic and bicyclic β-amino acids derivatives from related precursors demonstrates the compound's utility in creating building blocks for pharmaceuticals. The transformation of these compounds into various derivatives shows the potential for creating novel compounds with specific biological activities, highlighting the importance of such chemical scaffolds in drug discovery and development (Tishkov, Reissig, & Ioffe, 2002).

Cardiovascular Activity and Electrochemical Studies

Further exploration into nitriles of similar dihydropyridine compounds has revealed potential cardiovascular activities, underscoring the therapeutic importance of this chemical class. Moreover, the electrochemical oxidation studies of these compounds provide insight into their reactivity and potential applications in electrochemical sensors or devices, showcasing the broad applicability of dihydropyridine derivatives in both medicinal chemistry and materials science (Krauze et al., 2004).

Catalytic Synthesis of Heterocyclic Derivatives

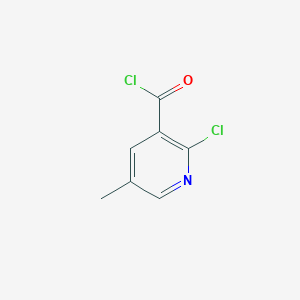

The catalytic synthesis of heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, from ynones under oxidative conditions showcases the compound's role in synthesizing diverse heterocyclic systems. These reactions highlight the efficiency and green chemistry aspects of using catalytic methods to build complex molecules with potential pharmaceutical applications (Bacchi et al., 2005).

properties

IUPAC Name |

4-ethoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-7-4-8(11)10(2)5-6(7)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQJECWCRDJBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(C=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

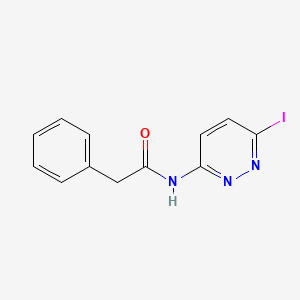

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)

![1-[(2-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1458370.png)